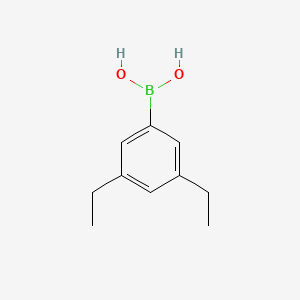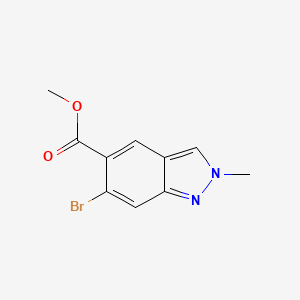![molecular formula C11H8F2O4 B13912938 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid is an organic compound with the molecular formula C11H8F2O4. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group at the 4 position, and a prop-1-enyl group with a methoxy and oxo substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoic acid with appropriate reagents to introduce the methoxy and prop-1-enyl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, halogenation, and subsequent functional group transformations under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures, often in the range of 0-100°C, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2,6-Difluoro-4-methoxybenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2,6-difluorobenzoic acid .
Uniqueness
What sets 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H8F2O4 |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
2,6-difluoro-4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8F2O4/c1-17-9(14)3-2-6-4-7(12)10(11(15)16)8(13)5-6/h2-5H,1H3,(H,15,16)/b3-2+ |
InChI-Schlüssel |
YHARIIBCUJTCTJ-NSCUHMNNSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC(=C(C(=C1)F)C(=O)O)F |
Kanonische SMILES |
COC(=O)C=CC1=CC(=C(C(=C1)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)

![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)

![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)


